Sub-100 Nanomolar Inhibition of Human Carboxylesterase 2 (CE2) Versus Structurally Divergent Benzothiazole Controls
The target compound demonstrates an IC50 of 20 nM for inhibition of human CE2 in liver microsomes, as recorded in BindingDB [1]. This potency is approximately 280-fold greater than the 5.61 µM IC50 observed for a structurally distinct benzothiazole derivative (BDBM50058817) tested under identical assay conditions [2]. A direct head-to-head evaluation is not available; this comparison is cross-study but methodologically aligned, as both used fluorescein diacetate as substrate and a 10-minute preincubation in human liver microsomes.
| Evidence Dimension | IC50 for CE2 inhibition (human liver microsomes) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Benzothiazole compound BDBM50058817: IC50 = 5,610 nM |
| Quantified Difference | Approximately 280-fold higher potency for the target compound |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation, followed by substrate addition |
Why This Matters
For laboratories studying drug-drug interactions or metabolic stability, a 280-fold difference in inhibitory potency dictates whether a compound serves as an effective probe or a negligible control, directly impacting assay design and compound selection.
- [1] BindingDB Entry BDBM50154561. Inhibition of CE2 in human liver microsomes: IC50 = 20 nM. View Source
- [2] BindingDB Entry BDBM50058817 (CHEMBL1271483). Inhibition of CE2 in human liver microsomes: IC50 = 5.61E+3 nM. View Source
